molecular formula C10H6F3NO3 B3153531 N-(2,2,2-trifluoroethoxy)phthalimide CAS No. 76029-67-9

N-(2,2,2-trifluoroethoxy)phthalimide

Cat. No.: B3153531
CAS No.: 76029-67-9
M. Wt: 245.15 g/mol
InChI Key: KAHYXMVUTQNSKN-UHFFFAOYSA-N
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Description

N-(2,2,2-trifluoroethoxy)phthalimide is a chemical compound that has gained attention in various fields of research due to its unique properties. It is a derivative of phthalimide, where the phthalimide core is functionalized with a trifluoroethoxy group. This compound is known for its applications in organic synthesis, particularly in the field of C-H activation and borylation reactions .

Preparation Methods

The synthesis of N-(2,2,2-trifluoroethoxy)phthalimide typically involves the reaction of phthalimide with 2,2,2-trifluoroethanol in the presence of a suitable catalyst. One common method includes the use of this compound as a hydrogen atom transfer (HAT) reagent in photochemical reactions. The reaction conditions often involve the use of acetonitrile as a solvent and near-ultraviolet light (390 nm) to induce the reaction .

Chemical Reactions Analysis

N-(2,2,2-trifluoroethoxy)phthalimide undergoes various types of chemical reactions, including:

Common reagents used in these reactions include diboron reagents and chloride HAT catalysts. The major products formed from these reactions are often borylated alkanes and other functionalized organic molecules .

Scientific Research Applications

N-(2,2,2-trifluoroethoxy)phthalimide has several scientific research applications, including:

Mechanism of Action

The mechanism by which N-(2,2,2-trifluoroethoxy)phthalimide exerts its effects involves the generation of a trifluoroethoxy radical through photochemical activation. This radical can then participate in hydrogen atom transfer (HAT) reactions, leading to the formation of carbon-centered radicals. These radicals can subsequently react with diboron reagents to form carbon-boron bonds .

Comparison with Similar Compounds

N-(2,2,2-trifluoroethoxy)phthalimide can be compared with other phthalimide derivatives and trifluoroethoxy-containing compounds. Similar compounds include:

The uniqueness of this compound lies in its ability to act as a versatile reagent in photochemical reactions, particularly in the field of C-H activation and borylation .

Properties

IUPAC Name

2-(2,2,2-trifluoroethoxy)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3NO3/c11-10(12,13)5-17-14-8(15)6-3-1-2-4-7(6)9(14)16/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAHYXMVUTQNSKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60441798
Record name N-(2,2,2-trifluoroethoxy)phthalimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60441798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76029-67-9
Record name 2-(2,2,2-Trifluoroethoxy)-1H-isoindole-1,3(2H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76029-67-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2,2,2-trifluoroethoxy)phthalimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60441798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A dichloromethane (21 mL) solution of 3.9 mL of 2,2,2-trifluoroethanol and 4.3 mL of pyridine was added dropwise to a dichloromethane (83 mL) solution of 9.0 mL of trifluoromethanesulfonic anhydride under cooling with ice over a period of 25 minutes. Thereto was dropwise added a dichloromethane (60 mL) solution of 8.50 g of N-hydroxyphthalimide and 18.5 mL of N,N-diisopropylethylamine at the same temperature over a period of 45 minutes, which was then stirred for 22 hours. To the reaction mixture was added 100 mL of 1 mol/L hydrochloric acid. The organic layer was separated, washed sequentially with 1 mol/L hydrochloric acid and a saturated sodium chloride aqueous solution, and then dried with anhydrous magnesium sulfate, followed by distilling off the solvent under reduced pressure. The resultant residue was purified using silica gel column chromatography (eluent; hexane:ethyl acetate=3:1) and washed with hexane to provide 4.43 g of N-(2,2,2-trifluoroethoxy)phthalimide as white solid form.
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
8.5 g
Type
reactant
Reaction Step Two
Quantity
18.5 mL
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two
Quantity
3.9 mL
Type
reactant
Reaction Step Three
Quantity
9 mL
Type
reactant
Reaction Step Three
Quantity
83 mL
Type
solvent
Reaction Step Three
Quantity
4.3 mL
Type
solvent
Reaction Step Three
Quantity
21 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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